molecular formula C6H4BrIZn B14805995 bromobenzene;iodozinc(1+)

bromobenzene;iodozinc(1+)

Cat. No.: B14805995
M. Wt: 348.3 g/mol
InChI Key: PLIIAGJFCAKUCV-UHFFFAOYSA-M
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Description

Bromobenzene;iodozinc(1+) is a compound that consists of a benzene ring substituted with a bromine atom and a zinc iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromobenzene is typically synthesized by the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The preparation of iodozinc(1+) involves the reaction of zinc with iodine under controlled conditions to form zinc iodide.

Industrial Production Methods

Industrial production of bromobenzene involves the use of large-scale bromination reactors where benzene is treated with bromine in the presence of a catalyst. The reaction is carefully controlled to ensure high yield and purity of the product. Zinc iodide is produced by the direct reaction of zinc metal with iodine, often in a solvent such as ethanol to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Bromobenzene;iodozinc(1+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products include phenols, anilines, and other substituted benzenes.

    Coupling: Products include biaryls and other complex organic molecules.

    Reduction: The major product is benzene.

Scientific Research Applications

Bromobenzene;iodozinc(1+) has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromobenzene;iodozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and zinc iodide moieties. The bromine atom can act as a leaving group in substitution reactions, while the zinc iodide can facilitate the formation of organozinc intermediates in coupling reactions . These intermediates can then react with other compounds to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromobenzene;iodozinc(1+) is unique due to the presence of both bromine and zinc iodide moieties, which allows it to participate in a wider range of chemical reactions compared to its analogs

Properties

Molecular Formula

C6H4BrIZn

Molecular Weight

348.3 g/mol

IUPAC Name

bromobenzene;iodozinc(1+)

InChI

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

PLIIAGJFCAKUCV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)Br.[Zn+]I

Origin of Product

United States

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